2,6,16-Kauranetriol vs. ent-Kaurane-3,16,17-triol: Distinct Cytotoxicity Profiles Across Cancer Cell Lines
Comparison of published cytotoxicity data reveals fundamentally different cell line selectivity profiles between 2,6,16-Kauranetriol and the structurally related regioisomer ent-kaurane-3,16,17-triol. 2,6,16-Kauranetriol has been evaluated for cytotoxic effects in human breast cancer cells (MCF-7), with documented induction of apoptosis through caspase pathway activation . In contrast, ent-kaurane-3,16,17-triol exhibits a distinct cytotoxicity spectrum, with reported IC50 values of 29.84 µM against HCT116 colon cancer cells and 45.5 µM against HepG2 liver cancer cells . ent-Kaurane-3α,16β,17-triol further demonstrates activity against EC-1, U87, A549, MCF-7, and HeLa cells with IC50 values of 37.69, 79.36, 80.07, 197.35, and 462.13 µM respectively . The differential hydroxylation pattern (2α,6α,16β-triol vs. 3α/β,16β,17-triol) correlates with distinct cell line sensitivity, underscoring that these regioisomers are not functionally interchangeable.
| Evidence Dimension | Cytotoxic potency against cancer cell lines |
|---|---|
| Target Compound Data | MCF-7: apoptosis induction via caspase activation (IC50 not specified) |
| Comparator Or Baseline | ent-Kaurane-3,16,17-triol: IC50 29.84 µM (HCT116); 45.5 µM (HepG2); ent-Kaurane-3α,16β,17-triol: IC50 37.69-462.13 µM across 5 cell lines |
| Quantified Difference | Qualitative difference in cell line selectivity spectrum; quantitative IC50 range for comparators spans 29.84-462.13 µM |
| Conditions | In vitro cytotoxicity assays; MCF-7 (breast), HCT116 (colon), HepG2 (liver), EC-1, U87, A549, HeLa cancer cell lines |
Why This Matters
Researchers investigating breast cancer cell lines should select 2,6,16-Kauranetriol specifically, while colon or liver cancer studies would be better served by the 3,16,17-triol regioisomer based on documented cell line sensitivities.
